molecular formula C16H19N7O3 B2987782 4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 2034505-00-3

4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Cat. No.: B2987782
CAS No.: 2034505-00-3
M. Wt: 357.374
InChI Key: HANAUPABVJKXIE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an ethyl group and two ketone oxygen atoms (2,3-dioxo) at positions 2 and 2. The carboxamide group at position 1 is linked to a 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl side chain.

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-2-21-9-10-23(15(25)14(21)24)16(26)19-6-8-22-7-3-12(20-22)13-11-17-4-5-18-13/h3-5,7,11H,2,6,8-10H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANAUPABVJKXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Scaffolds

N-(4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Derivatives (A1–A6)
  • Structural Differences : These derivatives (e.g., A2–A6) feature a 4-oxo-3,4-dihydroquinazoline moiety linked to the piperazine-carboxamide scaffold via a methyl group. Substitutions on the phenyl ring include fluorine and chlorine at meta or para positions (e.g., A2: 3-fluorophenyl; A6: 4-chlorophenyl) .
  • Physicochemical Properties :
    • Melting points range from 189.5 °C (A2) to 199.6 °C (A4), influenced by halogen substituents and crystal packing.
    • Yields vary between 45.2% (A4, 2-chlorophenyl) and 57.3% (A3, 4-fluorophenyl), reflecting synthetic challenges with steric hindrance .

Comparison with Target Compound: The target compound lacks the quinazoline system but introduces a pyrazine-pyrazole side chain.

4-(Aryl)-N-(3-Alkoxyfuro[3,2-b]pyrazin-2-yl)piperazine-1-carboxamide Derivatives
  • Structural Differences : These compounds (e.g., from ) incorporate a furopyrazine ring system linked to piperazine via an alkoxy group. The aryl substituents (e.g., 3-methoxyphenyl) modulate electronic and steric properties .
  • Biological Relevance : These derivatives exhibit antiproliferative effects, possibly through interactions with DNA or enzyme inhibition.

Comparison with Target Compound :
The target compound replaces the furopyrazine with a pyrazine-pyrazole system. While both heterocycles engage in aromatic interactions, the pyrazole’s nitrogen atoms may enhance metal-binding capacity, differentiating its mechanism from furopyrazine-based analogs .

Analogues with Heterocyclic Side Chains

Compound 28 (4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide)
  • Structural Differences: Features a benzoxazinone moiety conjugated to the piperazine-carboxamide scaffold. The 3-oxo group and fused benzene ring enhance rigidity and electron-deficient character .
  • Physicochemical Data :
    • Molecular Weight: 410.18 g/mol (HRMS [M+H]+: 410.1815).
    • NMR signals (e.g., δ 8.48–8.40 ppm for pyridinyl protons) highlight electronic environments distinct from pyrazine-based systems .

Comparison with Target Compound: The benzoxazinone’s fused bicyclic system imposes greater steric hindrance than the pyrazine-pyrazole side chain. The target compound’s dioxo-piperazine may exhibit stronger electron-withdrawing effects, altering reactivity in redox or catalytic environments .

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • Structural Differences : Contains a pyrazolo-pyridine core with ethyl and methyl substituents. The carboxamide links to a substituted pyrazole, emphasizing lipophilic interactions .
  • Physicochemical Data :
    • Molecular Weight: 374.4 g/mol.
    • LogP (estimated): ~3.2, suggesting moderate membrane permeability .

The target’s ethyl-dioxo-piperazine may confer higher solubility due to polar ketone groups .

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